molecular formula C19H18ClN3O3 B11381546 N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-chlorobenzamide

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-chlorobenzamide

Cat. No.: B11381546
M. Wt: 371.8 g/mol
InChI Key: PBMNIEBRQPJUQS-UHFFFAOYSA-N
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Description

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-chlorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, an oxadiazole ring, and a chlorobenzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-chlorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-butoxybenzyl alcohol with thionyl chloride to form 4-butoxybenzyl chloride. This intermediate is then reacted with 3-chlorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the aromatic rings.

    Substitution: The chlorobenzamide moiety allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the aromatic rings, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide
  • N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide
  • N-(4-butoxyphenyl)-4-(4′-nitrophenyl)-2-thiazolamine

Uniqueness

Its chlorobenzamide moiety, in particular, allows for versatile chemical modifications, making it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-chlorobenzamide

InChI

InChI=1S/C19H18ClN3O3/c1-2-3-11-25-16-9-7-13(8-10-16)17-18(23-26-22-17)21-19(24)14-5-4-6-15(20)12-14/h4-10,12H,2-3,11H2,1H3,(H,21,23,24)

InChI Key

PBMNIEBRQPJUQS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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